N-(3,4-dichlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethyl group, and a trioxo-octahydropyrido[2,3-d]pyrimidine core
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide involves several steps. One common method involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid . The reaction conditions typically include heating and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve the use of halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development . In medicine, it has shown promise as an anti-inflammatory and anticancer agent . In industry, it may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide can be compared with other pyridopyrimidine derivatives, such as thieno[3,2-d]pyrimidines and pyrazolo[3,4-d]pyrimidines . These compounds share similar core structures but differ in their substituents and functional groups. The unique combination of the dichlorophenyl and dimethyl groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14Cl2N4O4 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1,3-dimethyl-2,4,7-trioxo-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H14Cl2N4O4/c1-21-13-12(15(25)22(2)16(21)26)8(6-11(23)20-13)14(24)19-7-3-4-9(17)10(18)5-7/h3-5,8H,6H2,1-2H3,(H,19,24)(H,20,23) |
InChI Key |
YBTKCVIILJFFEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N(C1=O)C |
Origin of Product |
United States |
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